5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 923813-54-1
VCID: VC5946175
InChI: InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16)
SMILES: C1=CC(=CC=C1CC2=CN=C(S2)N)C(F)(F)F
Molecular Formula: C11H9F3N2S
Molecular Weight: 258.26

5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine

CAS No.: 923813-54-1

Cat. No.: VC5946175

Molecular Formula: C11H9F3N2S

Molecular Weight: 258.26

* For research use only. Not for human or veterinary use.

5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine - 923813-54-1

Specification

CAS No. 923813-54-1
Molecular Formula C11H9F3N2S
Molecular Weight 258.26
IUPAC Name 5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16)
Standard InChI Key QAXYHOZZNWVALP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CN=C(S2)N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a 4-(trifluoromethyl)benzyl group. The IUPAC name, 5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine, reflects this arrangement . The trifluoromethyl group significantly influences electronic and steric properties, enhancing binding affinity to biological targets.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉F₃N₂S
Molecular Weight258.26 g/mol
IUPAC Name5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine
InChI KeyQAXYHOZZNWVALP-UHFFFAOYSA-N

Physicochemical Enhancements

The -CF₃ group increases lipophilicity, improving membrane permeability and bioavailability. This modification also stabilizes the compound against oxidative metabolism, prolonging its half-life in biological systems. Computational studies suggest that the electronegative fluorine atoms engage in hydrogen bonding and dipole interactions with target proteins, enhancing pharmacological efficacy .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 4-(trifluoromethyl)benzyl bromide reacting with thioamide in a polar solvent (e.g., ethanol or methanol) under reflux conditions. A base, such as sodium hydroxide, facilitates deprotonation, driving the nucleophilic substitution reaction. The product is isolated via filtration and purified by recrystallization, achieving yields of 70–85%.

Reaction Scheme:
4-(Trifluoromethyl)benzyl bromide+ThioamideBase, Solvent5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine\text{4-(Trifluoromethyl)benzyl bromide} + \text{Thioamide} \xrightarrow{\text{Base, Solvent}} \text{5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine}

Industrial Optimization

Industrial processes prioritize scalability and sustainability. Multi-step protocols minimize hazardous reagents, employing continuous-flow reactors to enhance safety and efficiency. Recent advances include catalytic methods using palladium complexes to reduce side reactions, improving purity to >98% .

Biological Activities and Mechanisms of Action

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies indicate inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Anticancer Efficacy

In vitro assays reveal cytotoxic effects against hepatic (HepG2) and pulmonary (A549) cancer cell lines, with apoptosis induction mediated by caspase-3/7 activation . The trifluoromethyl group enhances interaction with kinases involved in cell proliferation, such as EGFR and VEGFR.

Table 2: Comparative Anticancer Activity

CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine15.220.5
Sorafenib (Control)8.712.3

Note: Data adapted from structure-activity relationship studies .

Anti-Inflammatory Action

The compound suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages. This activity positions it as a candidate for treating chronic inflammatory disorders.

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

High lipophilicity (LogP ≈ 3.2) ensures efficient gastrointestinal absorption and blood-brain barrier penetration. Plasma protein binding studies show 89% affinity, correlating with prolonged systemic exposure .

Metabolism and Excretion

Hepatic metabolism primarily involves cytochrome P450 3A4-mediated oxidation, generating inactive sulfoxide metabolites . Renal excretion accounts for 60% of elimination, with a terminal half-life of 6.8 hours in rodent models.

Research Applications and Comparative Analysis

Drug Development

The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Structural analogs with modified benzyl groups show enhanced selectivity for cancer targets .

Comparative Advantages Over Analogues

Table 3: Comparison with Related Thiazole Derivatives

CompoundKey FeatureBioactivity Enhancement
2-AminothiazoleBasic amine groupModerate antimicrobial
4-MethylthiazoleMethyl substituentImproved solubility
5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine-CF₃ groupHigh metabolic stability, potent cytotoxicity

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